N-(1H-indazol-3-yl)methanesulfonamide
Description
N-(1H-Indazol-3-yl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to the 3-position of the indazole heterocycle. Its synthesis typically involves coupling methanesulfonamide with indazole precursors under controlled conditions, as exemplified in recent HIV-1 capsid-targeting research . The indazole core and sulfonamide moiety contribute to its pharmacokinetic properties, including solubility and membrane permeability, making it a promising candidate for drug development.
Properties
CAS No. |
1249950-75-1 |
|---|---|
Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H2,9,10,11) |
InChI Key |
ZZCFYWODMJHQHC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NNC2=CC=CC=C21 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(1H-indazol-3-yl)methanesulfonamide typically begins with the preparation of the indazole core. This can be achieved through the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives.
Sulfonamide Formation: The indazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and sulfonamide formation steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1H-indazol-3-yl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1H-indazol-3-yl)methanesulfonamide: has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Biological Studies: Used as a tool compound to study enzyme inhibition and receptor binding in various biological pathways.
Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and protein functions.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1H-indazol-3-yl)methanesulfonamide exerts its effects involves:
Molecular Targets: It can interact with specific enzymes or receptors, modulating their activity. For instance, it may inhibit kinases or proteases involved in disease pathways.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like proliferation or apoptosis.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of N-(1H-indazol-3-yl)methanesulfonamide lies in its unsubstituted indazole ring and direct sulfonamide linkage. Below is a comparison with key analogs:
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
Pharmacological Activities
- Compound 30a/30b: Targets HIV-1 capsid protein with nanomolar efficacy but lacks neurological activity .
Research Findings and Docking Studies
- Docking Performance: this compound achieved a MolDock score of -81.6 with Kv4.2, closely mirroring zonisamide (-83.1).
- Toxicity Profile : The compound adheres to the Pfizer 3/75 rule (LogP < 3, tPSA > 75 Ų), predicting low toxicity, unlike bulkier derivatives (e.g., Compound 30a) with higher LogP values .
- Synthetic Feasibility : Simplified synthesis (e.g., direct coupling in DMF ) contrasts with multi-step routes for HIV-targeting analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
